N-(2-Formyl-1-cyclohepten-1-yl)acetamide

Catalog No.
S13069286
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Formyl-1-cyclohepten-1-yl)acetamide

Product Name

N-(2-Formyl-1-cyclohepten-1-yl)acetamide

IUPAC Name

N-(2-formylcyclohepten-1-yl)acetamide

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-8(13)11-10-6-4-2-3-5-9(10)7-12/h7H,2-6H2,1H3,(H,11,13)

InChI Key

IHEPPQJQIGNMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CCCCC1)C=O

N-(2-Formyl-1-cyclohepten-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a cycloheptene ring and an acetamide functional group. The molecular formula for this compound is C9H11N1O1C_9H_{11}N_1O_1, and it has a molecular weight of approximately 165.19 g/mol. The presence of the formyl group (–CHO) attached to the cycloheptene ring contributes to its reactivity and potential biological activity.

Due to its functional groups. Some notable reactions include:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols, leading to the formation of imines or acetals, respectively.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under oxidative conditions, the aldehyde can be oxidized to a carboxylic acid.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different properties.

Several synthetic routes can be employed to produce N-(2-formyl-1-cyclohepten-1-yl)acetamide:

  • Starting from Cycloheptene: Cycloheptene can be reacted with formic acid followed by acetic anhydride to introduce the formyl and acetamide groups.
  • Using Precursor Compounds: Precursor compounds such as cycloheptenone can undergo formylation using reagents like phosphorus oxychloride and dimethylformamide, followed by acetylation.
  • One-Pot Synthesis: A one-pot synthesis involving cycloaddition reactions followed by functional group modifications could also yield this compound efficiently.

N-(2-formyl-1-cyclohepten-1-yl)acetamide may find applications in various fields:

  • Pharmaceuticals: Potential use in drug development due to its structural features that may interact with biological targets.
  • Organic Synthesis: As a building block in organic synthesis for creating more complex molecules.
  • Material Science: Possible applications in developing new materials or polymers based on its chemical reactivity.

Several compounds share structural similarities with N-(2-formyl-1-cyclohepten-1-yl)acetamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Cyclohexenyl)acetamideC9H15N1O1C_9H_{15}N_1O_1Contains a cyclohexene ring; more saturated
N-(2-Cyclopentenyl)acetamideC8H13N1O1C_8H_{13}N_1O_1Smaller ring structure; more reactive due to strain
4-AcetylcyclohexanamineC9H13N1O1C_9H_{13}N_1O_1Features an acetyl group on a cyclohexane

Uniqueness of N-(2-Formyl-1-cyclohepten-1-yl)acetamide

N-(2-formyl-1-cyclohepten-1-yl)acetamide is unique due to its combination of a seven-membered ring and a formyl group, which may offer distinct reactivity patterns compared to other acetamides. Its potential applications in pharmaceuticals and organic synthesis highlight its significance in chemical research.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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